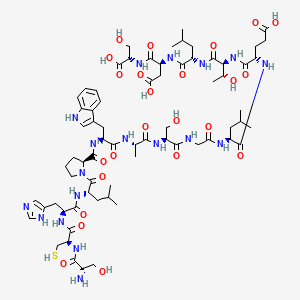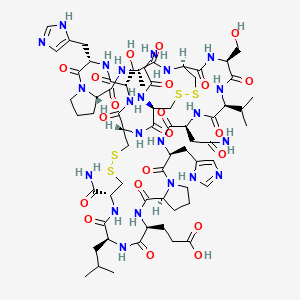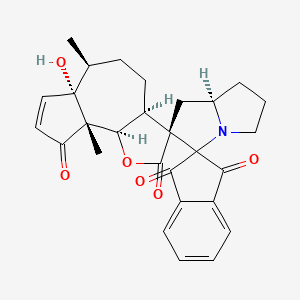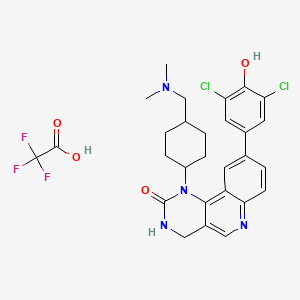
Hth-01-091 (tfa)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HTH-01-091 (TFA) is a potent and selective inhibitor of maternal embryonic leucine zipper kinase (MELK). It has an IC50 value of 10.5 nM, making it highly effective in inhibiting MELK activity . This compound also inhibits other kinases such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2 . HTH-01-091 (TFA) is primarily used in breast cancer research due to its ability to inhibit cell proliferation in various breast cancer cell lines .
Méthodes De Préparation
The synthesis of HTH-01-091 (TFA) involves multiple steps, including the formation of the pyrimido[5,4-c]quinolin-2(1H)-one core structure and subsequent functionalization . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Analyse Des Réactions Chimiques
HTH-01-091 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
HTH-01-091 (TFA) has several scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: Employed in cell biology studies to investigate the role of MELK and other kinases in cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of breast cancer and other cancers due to its ability to inhibit cancer cell growth.
Mécanisme D'action
HTH-01-091 (TFA) exerts its effects by selectively inhibiting maternal embryonic leucine zipper kinase (MELK). It binds to the ATP-binding site of MELK, preventing the phosphorylation of downstream targets involved in cell proliferation and survival . This inhibition leads to the degradation of MELK and a reduction in cancer cell growth . The compound also inhibits other kinases such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2, which may contribute to its overall anti-cancer effects .
Comparaison Avec Des Composés Similaires
HTH-01-091 (TFA) is unique in its high selectivity and potency for MELK inhibition compared to other similar compounds. Some similar compounds include:
OTSSP167: Another MELK inhibitor, but with lower selectivity and higher off-target effects.
NVS-MELK8a: A MELK inhibitor with comparable potency but different chemical structure and selectivity profile.
JW-7-25-1: A MELK inhibitor with reduced inhibition of select off-target kinases compared to HTH-01-091 (TFA).
HTH-01-091 (TFA) stands out due to its high selectivity and potency, making it a valuable tool in cancer research and drug development .
Propriétés
Formule moléculaire |
C28H29Cl2F3N4O4 |
|---|---|
Poids moléculaire |
613.5 g/mol |
Nom IUPAC |
9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H28Cl2N4O2.C2HF3O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17;3-2(4,5)1(6)7/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34);(H,6,7) |
Clé InChI |
CLJBZXGJEZIMTK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1CCC(CC1)N2C3=C4C=C(C=CC4=NC=C3CNC2=O)C5=CC(=C(C(=C5)Cl)O)Cl.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



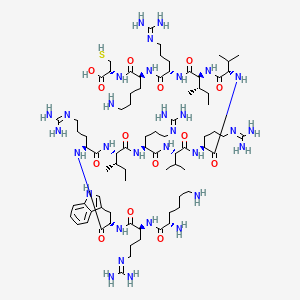
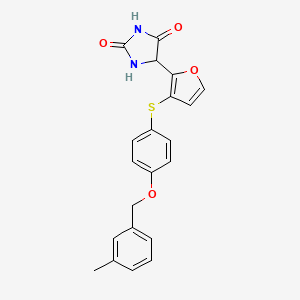
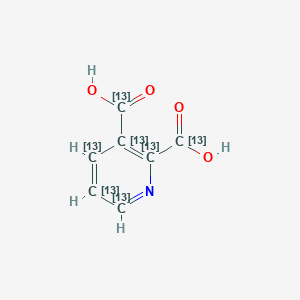
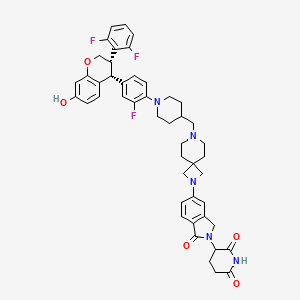
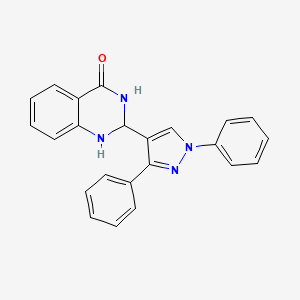
![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
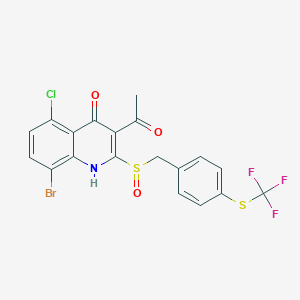
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
